molecular formula C7H13NO3 B7940781 4-Ethylmorpholine-3-carboxylic acid

4-Ethylmorpholine-3-carboxylic acid

Cat. No.: B7940781
M. Wt: 159.18 g/mol
InChI Key: UIZGNXXVSZWKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylmorpholine-3-carboxylic acid (CAS 1427498-28-9) is a high-purity heterocyclic building block of interest in advanced organic synthesis and materials science. With a molecular formula of C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol, this compound features both a morpholine ring and a carboxylic acid functional group . The carboxylic acid group is a highly versatile and polar functional group, known for its excellent chemical reactivity and ability to form strong hydrogen bonds, leading to high solubility in polar solvents . This makes the compound a valuable precursor for further chemical transformations. In organic synthesis, carboxylic acids are pivotal in multicomponent reactions, such as the Passerini and Ugi reactions, which are efficient methods for constructing complex molecular architectures . Furthermore, the carboxylic acid moiety can be readily converted into essential derivatives like amides and esters, which are crucial scaffolds in medicinal chemistry and the development of functional materials . In the field of nanotechnology, carboxylic acids are extensively used as surface modifiers for metallic nanoparticles and carbon nanostructures . They act as effective stabilizing agents that coordinate with nanoparticle surfaces, preventing aggregation and influencing the nanoparticles' size, morphology, and dispersion within various matrices, such as polymers . This application is critical for developing novel nanocomposites with tailored optical, catalytic, or electronic properties. Researchers can leverage this compound as a key synthetic intermediate or a surface-active agent under controlled conditions. This product is intended for research and further manufacturing applications only. It is strictly not for direct human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylmorpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-8-3-4-11-5-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZGNXXVSZWKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Ethylmorpholine 3 Carboxylic Acid and Analogues

Established Synthetic Pathways

The synthesis of 4-Ethylmorpholine-3-carboxylic acid and its analogs can be achieved through several well-documented strategies. These methods provide a foundation for the creation of this important heterocyclic compound.

Amine Alkylation Routes

Direct alkylation of amines represents a fundamental approach in organic synthesis. youtube.com This method involves the reaction of an amine with an alkyl halide, leading to the formation of a more substituted amine. youtube.com However, a significant challenge in this process is the potential for overalkylation, where the newly formed secondary or tertiary amine, being more nucleophilic than the starting material, can react further with the alkyl halide. masterorganicchemistry.com To circumvent this, a large excess of the initial amine is often employed to increase the probability of the alkyl halide reacting with the desired starting amine. youtube.com

In the context of synthesizing substituted morpholines, N-alkylation of a primary amine with an organic electrophile in the presence of a base catalyst can yield a secondary amine with high selectivity. google.com This approach is crucial for controlling the reaction and preventing the formation of undesired byproducts.

Ring Closure Strategies

Ring-closing metathesis (RCM) is a powerful and widely utilized method for the synthesis of unsaturated rings, including those found in morpholine (B109124) derivatives. wikipedia.org This reaction involves the intramolecular metathesis of two terminal alkenes, catalyzed by metal complexes, to form a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.org The formation of ethylene helps to drive the reaction forward. wikipedia.org RCM is valued for its ability to create rings of various sizes, from 5 to over 30 members, and its compatibility with a wide range of functional groups. wikipedia.orgorganic-chemistry.org

Another effective ring closure strategy involves the reaction of 1,2-amino alcohols with reagents like ethylene sulfate (B86663) to produce morpholines in a one or two-step process. organic-chemistry.org Additionally, palladium-catalyzed carboamination reactions between substituted ethanolamine (B43304) derivatives and aryl or alkenyl bromides have been successfully employed to generate morpholine products as single stereoisomers in good yields. nih.gov

Derivatization from Precursor Morpholine Carboxylic Acids

The derivatization of existing morpholine structures provides a direct route to new analogs. Morpholine-3-carboxylic acid, a versatile building block, is a key precursor in many of these synthetic pathways. chemimpex.com For instance, the synthesis of 4-methylmorpholine-3-carboxylic acid has been achieved by reacting morpholine-3-carboxylic acid with formaldehyde (B43269) in the presence of a palladium on carbon catalyst under a hydrogen atmosphere. This reaction proceeds via reductive amination, where the formaldehyde first forms an iminium intermediate with the secondary amine of the morpholine ring, which is then reduced by the catalyst and hydrogen to yield the N-methylated product.

Similarly, other N-substituted morpholine-3-carboxylic acid derivatives can be synthesized. For example, (S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid is a commercially available derivative where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. avantorsciences.com This protecting group can be subsequently removed and replaced with other functional groups, highlighting the modularity of this synthetic approach. The conversion of carboxylic acids to other functional groups such as esters, amides, or aliphatic amines further expands the possibilities for creating diverse morpholine derivatives. thermofisher.com

Advanced Reaction Conditions and Catalytic Systems

Optimizing reaction conditions and employing specific catalytic systems are crucial for enhancing the efficiency and selectivity of morpholine carboxylic acid synthesis.

Solvent Effects in Synthesis

The choice of solvent can significantly impact the outcome of a chemical reaction. In the synthesis of morpholines, both aprotic polar and apolar solvents have been found to be viable. acs.org Toluene and 1,4-dioxane, in particular, have been identified as optimal solvents for certain morpholine ring-forming cascade reactions. acs.org The use of N-formylmorpholine as a green solvent has also been explored in the synthesis of various organic compounds, highlighting a move towards more environmentally benign reaction conditions. ajgreenchem.comeuropub.co.uk

Solvent Effect on Morpholine Synthesis Reference
TolueneOptimal for certain ring-forming cascade reactions acs.org
1,4-DioxaneOptimal for certain ring-forming cascade reactions acs.org
N-formylmorpholineUtilized as a green solvent in organic synthesis ajgreenchem.comeuropub.co.uk

Catalysis in Morpholine Carboxylic Acid Formation

Catalysts play a pivotal role in many synthetic routes leading to morpholine derivatives. Palladium on carbon (Pd/C) is a widely used and versatile catalyst in organic chemistry. youtube.com It is particularly effective in reductive amination reactions, a key step in the synthesis of many amines. youtube.comresearchgate.net In this process, a carbonyl compound reacts with an amine to form an imine, which is then reduced by the catalyst in the presence of a hydrogen source to yield the corresponding amine. youtube.comlibretexts.org Pd/C is also instrumental in hydrogenation reactions, such as the reduction of nitro groups to amines, which can be a crucial step in the synthesis of more complex morpholine-containing molecules. google.com

Other catalytic systems have also been developed for morpholine synthesis. For example, a base-free palladium catalyst, Pd(DMSO)2(TFA)2, has been used for the Wacker-type aerobic oxidative cyclization of alkenes to form various nitrogen heterocycles, including morpholines. organic-chemistry.org Iron(III) has been shown to catalyze the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines. organic-chemistry.org Furthermore, Lewis acids like Y(OTf)3 can catalyze three-component reactions to produce C3-alkylated imidazo[1,2-a]pyridines, demonstrating the broad applicability of catalysis in heterocyclic chemistry. researchgate.net

Catalyst Reaction Type Application in Morpholine Synthesis Reference
Palladium on Carbon (Pd/C)Reductive Amination, HydrogenationSynthesis of N-alkylated morpholines, reduction of nitro groups youtube.comgoogle.com
Pd(DMSO)2(TFA)2Wacker-type Aerobic Oxidative CyclizationFormation of morpholine rings from alkenes organic-chemistry.org
Iron(III)Diastereoselective SynthesisFormation of disubstituted morpholines organic-chemistry.org
Y(OTf)3 (Lewis Acid)Aza-Friedel–Crafts ReactionSynthesis of C3-alkylated imidazo[1,2-a]pyridines (related heterocyclic synthesis) researchgate.net

Optimization of Reaction Parameters for Yield and Selectivity

The synthesis of 4-alkylmorpholine-3-carboxylic acids can be efficiently achieved via reductive amination of the parent morpholine-3-carboxylic acid. For the synthesis of the methyl analogue, 4-methylmorpholine-3-carboxylic acid, formaldehyde is used with a palladium on carbon catalyst under a hydrogen atmosphere. By analogy, this compound can be synthesized from morpholine-3-carboxylic acid and acetaldehyde.

The optimization of such a reaction is a multifactorial process aimed at maximizing product yield and purity while minimizing reaction time and by-product formation. Key parameters for optimization include the choice of catalyst, solvent, temperature, pressure, and the stoichiometry of the reagents. While specific optimization data for the synthesis of this compound is not extensively published, general principles of reaction optimization can be applied. researchgate.netnih.gov

A systematic approach involves screening various conditions. For instance, different catalysts beyond Palladium on carbon (e.g., Raney Nickel, Platinum oxide) or alternative reducing agents (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) could be evaluated. The solvent choice is also critical; while alcohols like methanol (B129727) or ethanol (B145695) are common, other solvents such as acetonitrile (B52724) or dimethylformamide (DMF) could influence reaction rates and solubility. researchgate.net Temperature and hydrogen pressure are codependent variables that must be fine-tuned to ensure complete conversion without promoting side reactions.

Below is an interactive table outlining the typical parameters that would be optimized for this synthetic transformation.

Table 1: Optimization Parameters for the Synthesis of this compound Catalyst: The choice of catalyst is crucial for the efficiency of catalytic hydrogenation. Options include Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel. The catalyst loading (mol%) is also optimized; typically, a lower loading is economically and environmentally preferable, provided it achieves a reasonable reaction rate. researchgate.net

Stereoselective Synthesis Approaches

The morpholine-3-carboxylic acid framework contains a stereocenter at the C3 position. Consequently, the development of stereoselective synthetic methods to access enantiomerically pure forms of this scaffold is of significant interest, particularly for applications in medicinal chemistry where the biological activity of enantiomers can differ dramatically.

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

One of the most powerful strategies in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This stereogenic unit is covalently attached to an achiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is removed and can often be recycled. wikipedia.orgsigmaaldrich.com

Commonly used chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.orgnih.gov In the context of synthesizing a chiral morpholine-3-carboxylic acid, a strategy could involve attaching a chiral auxiliary to a precursor molecule. For example, a chiral auxiliary could be used to guide the diastereoselective formation of the morpholine ring. A practical synthesis of chiral 1,2-amino alcohols has been demonstrated using pseudoephedrine as a chiral auxiliary, which provides morpholinone products with high selectivity. nih.gov This highlights the potential of using such auxiliaries to control the stereochemistry of the morpholine core.

Sulfur-based chiral auxiliaries derived from amino acids have also proven effective in various asymmetric transformations, offering high diastereoselectivity and ease of removal. scielo.org.mx

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Key Features Typical Application
Evans' Oxazolidinones Highly effective in controlling stereochemistry of α-alkylation and aldol (B89426) reactions. Readily available in both enantiomeric forms. researchgate.net Asymmetric alkylations, aldol reactions, acylations.
Pseudoephedrine Can be used to synthesize chiral amino alcohols and ketones. Both enantiomers are available. nih.gov Asymmetric alkylation of glycine (B1666218) equivalents.
Camphorsultam (Oppolzer's Sultam) Provides high diastereoselectivity in a range of reactions. Crystalline derivatives aid in purification. wikipedia.org Diels-Alder reactions, conjugate additions, alkylations.
tert-Butanesulfinamide Used for the asymmetric synthesis of chiral amines. wikipedia.org Synthesis of chiral amines from ketones and aldehydes.

Enantioselective Routes to Substituted Morpholine-3-carboxylic Acid Frameworks

Beyond chiral auxiliaries, several other enantioselective methods are employed to synthesize chiral morpholine derivatives. These routes often leverage the "chiral pool," asymmetric catalysis, or enzymatic resolutions.

A highly effective approach is to start from readily available, enantiomerically pure starting materials from the chiral pool, such as amino acids. For example, a polymer-supported synthesis of morpholine-3-carboxylic acid derivatives has been developed using Fmoc-protected serine and threonine as starting materials. nih.govacs.org This method involves N-alkylation followed by a trifluoroacetic acid-mediated cleavage and cyclization, which can be performed stereoselectively. nih.gov Similarly, L-serine and L-threonine methyl esters have been used as precursors for the synthesis of methyl morpholine-3-carboxylates. researchgate.net

Asymmetric catalysis offers another powerful route. For instance, a tandem reaction involving hydroamination and asymmetric transfer hydrogenation can produce 3-substituted morpholines with high enantioselectivity. organic-chemistry.org This process relies on a chiral Ruthenium catalyst where hydrogen-bonding interactions are crucial for achieving high levels of stereocontrol. organic-chemistry.org

Enzymatic kinetic resolution is a further strategy to obtain enantiomerically pure compounds. This technique uses an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product. This has been successfully applied to prepare enantiomerically pure (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by resolving a racemic ester intermediate, a strategy that is conceptually applicable to the 3-carboxylic acid isomers. researchgate.net

Table 3: Comparison of Enantioselective Strategies

Strategy Description Advantages Disadvantages
Chiral Pool Synthesis Utilizes naturally occurring chiral molecules (e.g., amino acids, sugars) as starting materials. nih.gov Starts with 100% enantiomeric purity; often involves well-established chemistry. Limited to the structures and stereochemistries available in nature.
Asymmetric Catalysis A small amount of a chiral catalyst generates a large amount of a chiral product from a prochiral substrate. organic-chemistry.org Highly efficient (catalytic); can generate both enantiomers by choosing the catalyst ligand. Development of new catalysts can be time-consuming and expensive.
Chiral Auxiliaries A recoverable chiral group is temporarily attached to guide a diastereoselective reaction. wikipedia.org Reliable and predictable stereochemical outcomes; broadly applicable. Requires additional steps for attachment and removal of the auxiliary, which can lower overall yield.
Enzymatic Resolution An enzyme selectively transforms one enantiomer of a racemic mixture, allowing for separation. researchgate.net Very high enantioselectivity; reactions occur under mild conditions. Maximum theoretical yield for the desired enantiomer is 50%; requires screening for a suitable enzyme.

Spectroscopic and Computational Characterization of 4 Ethylmorpholine 3 Carboxylic Acid

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable insights into the functional groups and molecular structure of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

No specific experimental or theoretical FT-IR spectrum for 4-Ethylmorpholine-3-carboxylic acid has been found in the reviewed literature. However, based on the general principles of IR spectroscopy, certain characteristic absorption bands would be expected. spectroscopyonline.com The carboxylic acid functional group would likely exhibit a very broad O–H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O stretching band between 1760-1690 cm⁻¹. spectroscopyonline.com The morpholine (B109124) ring itself would contribute to absorptions in the fingerprint region (below 1500 cm⁻¹), corresponding to C-N and C-O stretching and various bending vibrations.

For the related compound, 4-ethylmorpholine (B86933) , a detailed FT-IR analysis has been conducted, providing a basis for what might be expected for the morpholine core of the title compound. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Similarly, no dedicated FT-Raman spectrum for this compound is publicly available. FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For the related compound 4-ethylmorpholine , a comprehensive FT-Raman study has been performed, which could serve as a reference for the vibrational modes of the ethylmorpholine moiety. researchgate.net Studies on other morpholine derivatives have also utilized Raman spectroscopy to investigate their structural and vibrational properties. nih.govacs.orgscielo.org.mx

Potential Energy Distribution (PED) Analysis of Fundamental Modes

A Potential Energy Distribution (PED) analysis is a computational method used to assign the vibrational bands observed in IR and Raman spectra to specific molecular motions. While a PED analysis has been carried out for 4-ethylmorpholine , allowing for a detailed assignment of its fundamental modes, a similar analysis for this compound is absent from the literature. researchgate.net Such an analysis would be crucial for a definitive understanding of the vibrational spectrum of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule.

1H NMR Spectroscopic Assignments and Chemical Shift Analysis

No experimental 1H NMR spectrum or detailed assignments for this compound are available. For the hydrochloride salt, it is generally expected that the protons of the morpholine ring would appear as complex multiplets. The ethyl group attached to the nitrogen would show a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. smolecule.com The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift.

For the related compound 4-ethylmorpholine , 1H NMR data is available, which can provide an estimate for the chemical shifts of the ethyl group and the morpholine ring protons, although the presence of the carboxylic acid group at the 3-position would significantly influence the electronic environment and thus the chemical shifts of the neighboring protons. spectrabase.comchemicalbook.com

13C NMR Spectroscopic Assignments and Chemical Shift Analysis

As with other spectroscopic data, no specific 13C NMR spectrum for this compound has been reported. General predictions suggest that the carbonyl carbon of the carboxylic acid would resonate at a downfield chemical shift, typically in the range of 170-185 ppm. The carbons of the morpholine ring and the ethyl group would appear at higher field strengths. The chemical shifts of the carbon atoms in the morpholine ring would be influenced by the presence of both the nitrogen and oxygen heteroatoms, as well as the ethyl and carboxylic acid substituents.

Advanced NMR Techniques for Comprehensive Structural Elucidation

While one-dimensional ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all signals and for determining the through-bond and through-space correlations that define the molecule's connectivity and stereochemistry. For a molecule such as this compound, a suite of 2D NMR experiments including COSY, HSQC, HMBC, and NOESY would be employed for a thorough structural elucidation.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, identifying which protons are adjacent to one another. For instance, the triplet and quartet of the ethyl group would show a clear cross-peak. It would also help in tracing the proton connectivity within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon to which it is directly attached. This is crucial for assigning the carbon signals of the morpholine ring and the ethyl group based on their known proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbon of the carboxylic acid group by its correlation with nearby protons, and for confirming the attachment of the ethyl group to the nitrogen atom of the morpholine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, providing insights into the molecule's conformation. For this compound, NOESY could reveal the spatial relationship between the substituents and the protons of the morpholine ring, helping to determine the preferred chair conformation and the axial or equatorial orientation of the carboxylic acid group.

The protons of the morpholine ring typically exhibit complex multiplets due to their conformational dynamics and magnetic non-equivalence. The ethyl group attached to the nitrogen atom would present as a characteristic triplet for the methyl protons and a quartet for the methylene protons in the ¹H NMR spectrum. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (typically 10-12 ppm). libretexts.org The carbons of the morpholine ring and the ethyl group would have distinct signals in the ¹³C NMR spectrum, with the carbonyl carbon of the carboxylic acid appearing at a significantly downfield shift (around 160-180 ppm). libretexts.org

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition and thus the molecular formula of a compound. For this compound (C₇H₁₃NO₃), the exact mass can be calculated and compared with the experimentally determined value from HRMS. This comparison serves as a definitive confirmation of the compound's molecular formula. The monoisotopic mass of this compound is 159.08954 Da. uni.lu HRMS analysis would be expected to show a prominent [M+H]⁺ ion at m/z 160.09682. uni.lu

Ion mobility-mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. The collision cross section (CCS) is a measure of the ion's rotational average projected area and provides valuable information about its three-dimensional structure. Predicted CCS values, often calculated using computational methods, can be compared with experimental data to gain insights into the conformation of the molecule in the gas phase. For this compound, predicted CCS values for various adducts have been calculated. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺160.09682133.5
[M+Na]⁺182.07876139.2
[M-H]⁻158.08226134.5
[M+NH₄]⁺177.12336150.9
[M+K]⁺198.05270139.8
[M+H-H₂O]⁺142.08680127.4

Data sourced from PubChemLite. uni.lu

Electronic Spectroscopy and Quantum Chemical Properties

The electronic properties of a molecule, such as its electronic transitions and molecular orbitals, can be investigated using a combination of experimental techniques like UV-Vis spectroscopy and computational methods like density functional theory (DFT).

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. Simple carboxylic acids that lack significant conjugation typically exhibit a weak absorption band around 210 nm, which is often of limited practical use for structural characterization. libretexts.org This absorption is attributed to an n → π* transition, where a non-bonding electron from an oxygen atom is promoted to an anti-bonding π* orbital of the carbonyl group. masterorganicchemistry.com For this compound, a similar weak absorption in the low UV region would be expected. The absence of extensive chromophores in the molecule suggests that it will not absorb significantly in the visible region of the spectrum.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

For the related compound 4-ethylmorpholine, computational studies have been performed. researchgate.netresearchgate.net A theoretical UV-Visible spectrum was computed, and the HOMO and LUMO energies were calculated, indicating that charge transfer occurs within the molecule. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable. researchgate.net While specific calculations for this compound are not available in the provided search results, a similar approach using DFT calculations would be employed to determine its FMO energies and analyze the nature of intramolecular charge transfer. The presence of the carboxylic acid group would be expected to influence the energies and distributions of the frontier orbitals compared to 4-ethylmorpholine.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a crucial tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map illustrates the electrostatic potential on the surface of a molecule, allowing for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) sites.

For this compound, MEP analysis reveals distinct regions of charge accumulation that are fundamental to its chemical interactions. The areas around the oxygen atoms of the carboxylic acid group exhibit a strong negative electrostatic potential, indicated by red and yellow contours on a typical MEP map. This high electron density makes them prime sites for electrophilic attack and hydrogen bonding interactions. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group represents a region of high positive potential (blue contour), marking it as an electrophilic site.

The nitrogen atom within the morpholine ring shows a moderate negative potential, which is consistent with its character as a Lewis base. The ethyl group attached to the nitrogen and the aliphatic protons of the morpholine ring constitute regions of near-neutral or slightly positive potential. Computational studies on similar molecules utilize MEP plots to identify these electrophilic and nucleophilic areas, which govern how the molecule interacts with biological targets or other reactants. researchgate.netbiointerfaceresearch.com

Theoretical and Computational Chemistry

Theoretical and computational chemistry methods are indispensable for elucidating the structural and electronic properties of molecules like this compound. These approaches provide insights that complement experimental data, offering a detailed understanding at the atomic level.

Density Functional Theory (DFT) has become a primary method for computational studies in chemistry due to its favorable balance of accuracy and computational cost. mit.edu Calculations are often performed using hybrid functionals, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311+G(d,p), to investigate molecular properties. researchgate.netresearchgate.net

The first step in most computational analyses is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. chemrxiv.orgnih.gov For this compound, the six-membered morpholine ring is known to adopt a stable chair conformation to minimize steric strain and torsional interactions.

Computational geometry optimization confirms this chair-like structure as the energetic minimum. The ethyl and carboxylic acid substituents can exist in either axial or equatorial positions. Conformational analysis through DFT calculations helps determine the most stable conformer, which is typically the one where bulky substituents occupy equatorial positions to reduce steric hindrance.

ParameterBond/AngleTheoretical Value (DFT/B3LYP)
Bond LengthC=O~1.21 Å
C-O (acid)~1.35 Å
C-N (ring)~1.47 Å
C-O (ring)~1.43 Å
Bond AngleO=C-O~123°
C-N-C (ring)~111°
C-O-C (ring)~110°

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. nih.gov These theoretical spectra can be compared with experimental data to confirm the structure and assign spectral bands to specific vibrational modes. The calculated frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to better match experimental values. nih.gov

Key vibrational modes for this compound include:

C=O Stretch: The carbonyl group of the carboxylic acid gives rise to a strong, characteristic band, typically in the region of 1700-1750 cm⁻¹. nih.govchemrxiv.org

O-H Stretch: A broad band corresponding to the hydroxyl group stretch is expected in the 2500-3300 cm⁻¹ region, characteristic of hydrogen-bonded carboxylic acids.

C-O Stretches: The molecule features C-O single bonds in the ether linkage of the morpholine ring and the carboxylic acid group, with stretching frequencies appearing in the 1000-1300 cm⁻¹ range. spectroscopyonline.com

N-C Stretches: Vibrations involving the tertiary amine within the ring contribute to the fingerprint region of the spectrum.

Table 2: Calculated Vibrational Frequencies (Illustrative) Note: This table presents theoretical frequency ranges based on DFT calculations for functional groups present in the molecule.

Vibrational ModeFunctional GroupCalculated Frequency Range (cm⁻¹)Expected Intensity
O-H StretchCarboxylic Acid2500 - 3300Broad, Strong
C-H StretchAlkyl/Ring2850 - 3000Medium
C=O StretchCarboxylic Acid1700 - 1750Strong
C-O StretchEther/Acid1000 - 1300Strong
C-N StretchTertiary Amine1020 - 1250Medium

Analysis of the atomic charge distribution provides insight into the electronic structure and reactivity of the molecule. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom. researchgate.net

In a related compound, 4-ethylmorpholine, DFT calculations have shown that the nitrogen atom (N4) carries a negative charge, while the adjacent carbon and hydrogen atoms are positive, influencing the molecule's dipole moment and intermolecular interactions. researchgate.net For this compound, a similar analysis would be expected to show:

The highest negative charges are concentrated on the highly electronegative oxygen atoms of the carboxylate group.

The nitrogen atom of the morpholine ring also carries a significant negative charge, though less than the oxygen atoms.

The carbonyl carbon and the acidic proton would exhibit positive charges, confirming their electrophilic nature.

Table 3: Comparison of Calculated Atomic Charges for 4-Ethylmorpholine (Analogue) Note: Data adapted from a study on 4-ethylmorpholine using the B3LYP/6-311+G(d,p) method, serving as an analogue. researchgate.net

AtomMulliken ChargeNatural (NBO) Charge
N4 (Nitrogen)-0.35-0.52
C2/C6 (Ring)-0.12-0.20
C3/C5 (Ring)-0.08-0.15
O1 (Ring)-0.25-0.45

Ab initio methods, such as Hartree-Fock (HF) theory, are based on first principles of quantum mechanics without the use of empirical parameters. nasa.gov While generally less accurate than DFT for many applications due to the neglect of electron correlation, HF calculations are valuable for providing a baseline and are often used in conjunction with DFT. researchgate.net

For this compound, HF calculations can be used to:

Optimize the molecular geometry and analyze conformational stability.

Calculate vibrational frequencies, which are systematically higher than experimental values and require larger scaling factors than DFT-calculated frequencies.

Determine atomic charge distributions, providing a comparative view to DFT results. researchgate.net

Comparing results from both HF and DFT methods allows for a more robust computational analysis, helping to validate the theoretical findings and provide a deeper understanding of the molecule's electronic structure. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed understanding of the electron density distribution in a molecule. It translates the complex, many-electron wavefunction into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. This analysis is particularly valuable for investigating charge transfer, hyperconjugative effects, and the nature of hydrogen bonding within a molecular structure. researchgate.net For this compound, NBO analysis can elucidate the electronic interactions that dictate its stability and chemical behavior.

Investigation of Intramolecular Hydrogen Bonding

The structure of this compound, featuring a carboxylic acid group (-COOH) and nearby nitrogen and oxygen atoms within the morpholine ring, presents the potential for intramolecular hydrogen bond formation. An intramolecular hydrogen bond can form between the hydroxyl hydrogen of the carboxylic acid and the lone pair of electrons on the morpholine ring's oxygen or nitrogen atom.

Hyperconjugative Interactions and Charge Delocalization

Hyperconjugation refers to the stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding or empty orbital. This charge delocalization is a key factor in molecular stability. In this compound, several hyperconjugative interactions can be expected.

In a related compound, 4-ethylmorpholine, significant stabilization energies have been calculated for interactions such as LP(1)N4 → σ(C3-C2) and LP(1)N4 → σ(C5-C6), indicating substantial electron delocalization into the ring structure. researchgate.net The table below illustrates the type of hyperconjugative interactions and their stabilization energies as determined by NBO analysis for the analogous compound 4-ethylmorpholine, which serves as a model for the interactions expected in the carboxylic acid derivative.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
σ(C2-C3)σ(N4-C5)2.81
σ(C5-C6)σ(N4-C3)2.95
LP(1) N4σ(C2-C3)8.11
LP(1) N4σ(C5-C6)8.15
LP(1) O1σ(C2-C3)1.08
LP(1) O1σ(C5-C6)1.08
Data derived from a study on the related compound 4-ethylmorpholine. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optical communications, signal processing, and photonics. scispace.com The NLO response of a molecule is determined by its behavior in the presence of a strong electric field, which can be predicted using computational methods. Key parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Molecules with large dipole moments, significant polarizability, and especially high hyperpolarizability values are considered good candidates for NLO materials. nih.govnih.gov

For the related molecule 4-ethylmorpholine, these properties have been calculated, providing an insight into the potential NLO characteristics of its derivatives. researchgate.net

ParameterCalculated Value
Dipole Moment (μ) in Debye1.8583
Mean Polarizability (α) in 10-24 esu12.28
Anisotropy of Polarizability (Δα) in 10-24 esu11.96
First Hyperpolarizability (β) in 10-30 esu1.58
Data derived from a study on the related compound 4-ethylmorpholine. researchgate.net

Thermodynamic Property Calculations

Theoretical calculations can predict the thermodynamic properties of a molecule, such as heat capacity (C°p), entropy (S°), and enthalpy (H°), over a range of temperatures. These properties are fundamental for understanding the stability of a compound and its behavior in chemical reactions under different thermal conditions. nist.govnih.gov

Based on vibrational analysis from computational methods (like DFT), statistical thermodynamics can be used to calculate these properties. researchgate.net The calculations typically assume the rigid rotor and harmonic oscillator models. The relationships between temperature and these thermodynamic functions provide valuable data for chemical engineering and process design. For instance, studies on various organic compounds have successfully derived these functions from heat capacity measurements and theoretical analysis. mdpi.comresearchgate.net

The following table presents the calculated thermodynamic properties for the closely related compound 4-ethylmorpholine at different temperatures, illustrating how these parameters change with temperature.

Temperature (K)Heat Capacity, C°p (J/mol·K)Entropy, S° (J/mol·K)Enthalpy, H° (kJ/mol)
10088.14299.116.45
200138.45367.4818.15
298.15189.91429.3534.46
300190.83430.5234.81
400241.11491.1856.88
500281.93547.8283.25
600314.91599.81113.15
Data derived from a study on the related compound 4-ethylmorpholine. researchgate.net

Reaction Chemistry and Derivatization of 4 Ethylmorpholine 3 Carboxylic Acid

Carboxylic Acid Functional Group Reactivity

The presence of the carboxylic acid moiety at the C3 position of the morpholine (B109124) ring is the primary site for a variety of classical and modern derivatization reactions. These transformations allow for the introduction of numerous functional groups, significantly expanding the chemical space accessible from this starting material.

Esterification Reactions (e.g., Formation of Ethyl Morpholine-3-carboxylate)

The conversion of the carboxylic acid group of 4-Ethylmorpholine-3-carboxylic acid into an ester is a fundamental transformation. This can be achieved through several established methods, with the choice of method often depending on the desired scale and the stability of the starting material.

One common approach is the Fischer-Speier esterification . This method involves reacting the carboxylic acid with an excess of the desired alcohol (e.g., ethanol (B145695) to form the ethyl ester) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed, or a large excess of the alcohol is used. masterorganicchemistry.com

For substrates that may be sensitive to strong acidic conditions, milder methods are preferred. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) is a widely adopted strategy. orgsyn.orgorganic-chemistry.org In this process, DCC activates the carboxylic acid, allowing it to be attacked by the alcohol. The reaction is often accelerated by the addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which acts as a nucleophilic catalyst, leading to higher yields and suppressing side reactions. orgsyn.orgorganic-chemistry.org This method is particularly advantageous for creating sterically hindered esters under gentle, room-temperature conditions. organic-chemistry.org The product of such a reaction with ethanol would be ethyl 4-ethylmorpholine-3-carboxylate. nih.gov

Table 1: Comparison of Esterification Methods

MethodReagentsTypical ConditionsAdvantages
Fischer-Speier Esterification Excess Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄)Heating under refluxInexpensive reagents, suitable for large scale. masterorganicchemistry.comchemguide.co.uk
DCC/DMAP Coupling Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Anhydrous solvent (e.g., CH₂Cl₂), Room TemperatureMild conditions, high yields, suitable for sensitive substrates. orgsyn.orgorganic-chemistry.org

Amidation Reactions (e.g., Coupling with Amines to form Carboxamides)

The carboxylic acid functional group readily undergoes amidation upon reaction with primary or secondary amines to form the corresponding carboxamides. This transformation is central to the synthesis of many biologically active molecules and requires the activation of the carboxylic acid. iajpr.com

Direct conversion can be achieved using a variety of coupling reagents. Similar to esterification, DCC is an effective activating agent for amide bond formation. libretexts.org Other modern coupling reagents, such as those based on phosphonium (B103445) or uronium salts, or the use of propylphosphonic anhydride (B1165640) (T3P®), provide efficient and high-yielding routes to amides under mild conditions. organic-chemistry.org A general protocol involves activating the carboxylic acid and then introducing the amine. iajpr.com For instance, a study demonstrated the use of phosphonitrilic chloride trimer (PNT) in dichloromethane (B109758) with N-methylmorpholine as a base to activate various carboxylic acids before the addition of an amine to form the amide in excellent yields. iajpr.com

Another classic method involves the initial formation of an ammonium (B1175870) carboxylate salt by reacting the carboxylic acid with an amine (or ammonia). This salt is then heated, typically under reflux, to dehydrate it and form the amide bond. libretexts.org This method is straightforward but can require high temperatures.

Catalytic methods have also been developed. For example, titanium tetrafluoride (TiF₄) has been shown to catalyze the direct amidation of carboxylic acids with amines in refluxing toluene, proving effective for both aliphatic and aromatic acids and amines. nih.gov

Table 2: Selected Amidation Reagents and Conditions

Reagent/CatalystAmine SourceConditionsKey Features
DCC Primary or Secondary AmineRoom temperatureWidely used activating agent. libretexts.org
PNT / N-Methylmorpholine Primary or Secondary Amine0-5 °C then Room Temp.Efficient one-pot procedure. iajpr.com
TiF₄ (catalytic) Primary or Secondary AmineRefluxing TolueneCatalytic, efficient for various substrates. nih.gov
Heat (for ammonium salt) Ammonia or Primary AmineHeating/RefluxClassic method, involves dehydration of the intermediate salt. libretexts.org

Acid Anhydride Formation and Related Condensation Reactions

This compound can be converted into its corresponding acid anhydride. An acid anhydride consists of two acyl groups bonded to the same oxygen atom. wikipedia.org Symmetrical anhydrides can be formed by the dehydration or condensation of two molecules of the carboxylic acid. youtube.com

This transformation typically requires a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), or the use of reagents like oxalyl chloride or thionyl chloride. nih.gov A common laboratory method involves reacting the carboxylic acid with an acid chloride. libretexts.org For example, reacting this compound with its corresponding acyl chloride (4-Ethylmorpholine-3-carbonyl chloride) would yield the symmetrical anhydride.

Alternatively, activating agents can facilitate this condensation. A highly efficient method for synthesizing carboxylic anhydrides involves using triphenylphosphine (B44618) oxide as a catalyst with an activating agent like oxalyl chloride, which generates a highly reactive intermediate (Ph₃PCl₂) under mild and neutral conditions. nih.gov While anhydrides are valuable acylating agents themselves, their formation from carboxylic acids is a key condensation reaction. nih.govlibretexts.org

Transformations Involving the Morpholine Ring System

The morpholine ring of this compound is a saturated heterocycle containing both ether and tertiary amine functionalities. While generally stable, the nitrogen and adjacent carbon atoms can participate in specific reactions.

Oxidation Reactions of the Morpholine Ring

The tertiary amine of the N-ethylmorpholine group is susceptible to oxidation. Reaction with a suitable oxidizing agent, such as hydrogen peroxide or a peroxy acid, can lead to the formation of the corresponding N-oxide, 4-Ethylmorpholine (B86933) N-oxide-3-carboxylic acid. N-oxides of aliphatic tertiary amines are well-known compounds. chemicalbook.com The nitrogen atom in N-ethylmorpholine is a nucleophilic center and can be targeted by electrophilic oxidizing species. sigmaaldrich.com

While the nitrogen is the most common site of oxidation, under more vigorous conditions, oxidation at the carbon atoms alpha to the nitrogen or oxygen could potentially occur, though this is less common and may lead to ring opening.

Reduction Reactions of the Morpholine Ring

The morpholine ring is a fully saturated heterocyclic system. The ether linkage and the tertiary amine are generally resistant to reduction under standard catalytic hydrogenation conditions or with common hydride reagents like lithium aluminum hydride (LAH) or sodium borohydride. researchgate.net In syntheses involving morpholine-containing molecules, other functional groups, such as amides or esters elsewhere in the molecule, can often be selectively reduced while leaving the morpholine ring intact. researchgate.net The stability of the morpholine ring to reduction makes it a useful scaffold in medicinal chemistry. researchgate.net Therefore, reactions aimed at reducing the morpholine ring of this compound would require harsh conditions that would likely also reduce the carboxylic acid group and are not typically synthetically useful.

Substitution Reactions on the Morpholine Ring

The morpholine ring of this compound, while generally stable, can undergo substitution reactions, although these are less common than reactions at the nitrogen or carboxylic acid sites. The introduction of substituents onto the carbon atoms of the morpholine ring typically requires strategic synthetic approaches, often involving the construction of the ring from already substituted precursors.

However, certain palladium-catalyzed reactions have shown promise for the C-H functionalization of related saturated heterocycles. For instance, palladium-catalyzed carboamination reactions can be used to form C-C and C-N bonds, leading to substituted morpholines. A strategy involving the use of enantiopure N-Boc amino alcohols can be converted to O-allyl ethanolamines, which then undergo Pd-catalyzed coupling with aryl or alkenyl halides to generate cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov This modular approach allows for the variation of substituents on the morpholine ring. nih.gov

Another approach involves a cascade reaction starting from a tosyl-oxazetidine and an α-formyl carboxylate, catalyzed by a base, to yield morpholine hemiaminals. nih.gov These intermediates can then be further elaborated to create diverse substitution patterns on the morpholine ring. nih.gov The diastereoselectivity of these reactions is often influenced by steric factors, such as the preference to minimize strain between substituents like the N-tosyl group and a C-3 substituent, and electronic factors like the anomeric effect from the ring's oxygen atom. nih.gov

Research into related structures suggests that substitution at the C-3 position can significantly influence the biological activity of morpholine derivatives. e3s-conferences.org

Synthesis of Advanced Derivatives

The dual functionality of this compound makes it an excellent starting material for the synthesis of more complex molecules with tailored properties. Derivatization can occur at the carboxylic acid group or through modification of the morpholine ring.

The carboxylic acid group is a prime site for derivatization. Standard organic transformations can convert the carboxylic acid into a variety of other functional groups.

Table 1: Potential Derivatizations of the Carboxylic Acid Moiety

Functional GroupReagents and Conditions
Esters Reaction with various alcohols in the presence of an acid catalyst or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide). researchgate.net
Amides Reaction with primary or secondary amines using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC/HOBt (1-Hydroxybenzotriazole). nih.govnih.gov
Acyl Halides Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Alcohols (reduction) Reduction using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄).

These transformations allow for the attachment of a wide array of substituents, enabling the modulation of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. For example, converting the carboxylic acid to different esters or amides can introduce new points of interaction for biological targets or modify its pharmacokinetic profile. researchgate.netthermofisher.com

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a common approach in drug discovery. This compound is a suitable building block for creating such hybrids, for instance, with a coumarin (B35378) scaffold. Coumarins are a well-known class of compounds with a wide range of biological activities. rsc.org

A potential synthetic route to a coumarin-morpholine hybrid would involve the formation of an amide or ester linkage between the two moieties. Coumarin-3-carboxylic acid, a readily available coumarin derivative, can be activated and then reacted with an amine or alcohol. nih.govnih.gov In this context, the carboxylic acid of this compound would first be reduced to a primary alcohol. This alcohol could then react with an activated coumarin-3-carboxylic acid to form an ester-linked hybrid.

Alternatively, and more directly, the carboxylic acid of this compound can be converted into an amide. The synthesis of coumarin-3-carboxamides is a well-established procedure. nih.gov Typically, the coumarin-3-carboxylic acid is activated using coupling agents like DCC with HOBt or HATU, and then reacted with an amine. nih.govnih.gov To create a coumarin-morpholine hybrid, the amine would be a derivative of this compound.

Table 2: General Scheme for Coumarin-Morpholine Amide Synthesis

StepDescriptionReagents
1 Amine Synthesis The carboxylic acid of this compound is converted to a primary amine via a Curtius, Hofmann, or Schmidt rearrangement.
2 Amide Coupling The resulting amine is coupled with an activated coumarin-3-carboxylic acid.

This strategy allows for the fusion of the structural features of both morpholines and coumarins, potentially leading to novel compounds with unique biological or material properties.

In multi-step syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions at other sites. The nitrogen atom of the morpholine ring in this compound is a secondary amine and can be reactive under various conditions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under moderately acidic conditions. organic-chemistry.orgnih.gov

The N-Boc protection of this compound involves reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This reaction converts the secondary amine into a tert-butyl carbamate, which is significantly less nucleophilic and basic.

Table 3: N-Boc Protection and Deprotection

ProcessReagents and Conditions
Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., triethylamine, NaOH), Solvent (e.g., Dichloromethane, THF). organic-chemistry.org
Deprotection Strong acids (e.g., Trifluoroacetic acid (TFA) in Dichloromethane, HCl in dioxane). nih.gov

The use of an N-Boc protected version of this compound allows for selective reactions to be performed on the carboxylic acid moiety without interference from the morpholine nitrogen. thermofisher.com For example, the synthesis of an ester or amide via the carboxylic acid might be more efficient and yield a purer product if the nitrogen is protected. Once the desired transformations are complete, the Boc group can be cleanly removed to restore the secondary amine functionality. nih.gov This protection strategy is fundamental to using complex building blocks like this compound in the synthesis of advanced and well-defined molecular architectures. avantorsciences.com

Applications in Advanced Organic Synthesis

As a Chiral Building Block in Complex Molecule Construction

Chiral auxiliaries are essential tools in asymmetric synthesis, temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com While specific documented examples of 4-Ethylmorpholine-3-carboxylic acid serving this purpose are not prevalent in readily available literature, its inherent chirality, derived from the C3-substituted morpholine (B109124) ring, makes it a plausible candidate for such applications.

The principle involves attaching the chiral auxiliary to an achiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary. wikipedia.org For instance, chiral oxazolidinones, which share a heterocyclic nature with morpholines, are widely used to direct stereoselective aldol (B89426) and alkylation reactions, ultimately setting the absolute stereochemistry of multiple stereocenters in complex natural products. wikipedia.org Similarly, amino acids can be precursors to new chiral auxiliaries, such as 4-substituted 5,5-diethyl oxazolidin-2-ones, which are synthesized in high yields for this purpose. nih.gov The development of enantioselective syntheses for morpholine derivatives, including those employing enzyme-catalyzed resolutions, underscores the value of the chiral morpholine scaffold in medicinal chemistry. nih.gov Given this context, this compound represents a potential, though underexplored, chiral building block for the asymmetric synthesis of complex molecules.

Role as a Reagent or Catalyst in Specific Organic Transformations

The applications of morpholine derivatives are extensive, often centering on the nitrogen atom's basicity and nucleophilicity. The ethyl-substituted nitrogen in the 4-position significantly influences the compound's reactivity.

N-Ethylmorpholine (NEM), a closely related compound lacking the C3-carboxylic acid group, is widely employed as a tertiary amine base in a variety of organic reactions, including condensation reactions. nih.govmasterorganicchemistry.comlabxchange.orglibretexts.orglibretexts.org Its function is to neutralize acids generated during a reaction, thereby driving the equilibrium toward product formation. Its steric bulk and non-nucleophilic nature prevent it from interfering with the main reaction pathway.

In condensation reactions like the aldol or Claisen condensations, a base is used to generate an enolate from a carbonyl compound, which then acts as a nucleophile. masterorganicchemistry.comlibretexts.org While stronger bases are often used to form enolates, tertiary amines like NEM are crucial in reactions where a milder base is required or to scavenge acid byproducts. For example, in the synthesis of quinazolines, the optimization of reaction conditions, including the choice of catalyst and base, is critical for achieving high yields. journalirjpac.com

Below is a table illustrating the role of bases in condensation reactions.

Reaction TypeRole of BaseTypical BasesExample Product Class
Aldol CondensationCatalyzes enolate formation, neutralizes acidNaOH, LDA, Tertiary Amines (e.g., NEM)β-Hydroxy ketones/aldehydes
Claisen CondensationStoichiometric base to drive equilibriumSodium ethoxide, LDAβ-Keto esters
EsterificationNeutralizes acid catalyst or byproductPyridine, NEMEsters
Amide FormationScavenges acid formed during couplingDIEA, NEM researchgate.netAmides, Peptides

The formation of an amide bond is a cornerstone of organic and medicinal chemistry, most notably in peptide synthesis. peptide.com This process typically requires the activation of a carboxylic acid, which can then react with an amine. uniurb.it N-Ethylmorpholine (NEM) and N-Methylmorpholine (NMM) are frequently used as organic bases in these coupling reactions. researchgate.net Their primary role is to maintain the necessary basicity for the reaction to proceed efficiently without causing significant racemization of the chiral amino acids. cdnsciencepub.com

Peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445)/uronium salts (e.g., HBTU, HATU), activate the carboxylic acid. uniurb.it A tertiary amine base like NEM is added to neutralize the protonated amine component and any acidic byproducts generated during the activation step. researchgate.netpeptide.com The choice of base and coupling agent is critical to balance reaction speed with the suppression of side reactions. cdnsciencepub.com

The following table summarizes typical conditions for peptide coupling reactions involving tertiary amine bases.

Coupling ReagentAdditiveBase (Equivalents)SolventTypical Reaction Time
HBTU/HATUHOBt/HOAtDIEA or NEM (2-4 eq.)DMF, NMP1-4 hours
EDC·HClHOBtNEM (2-3 eq.)DCM, DMF2-12 hours
T3P®-Pyridine, NEM (3-5 eq.)Ethyl Acetate, DCM1-3 hours
DMTMM-NEM (1-2 eq.)THF, Water30 min - 2 hours

Data compiled from various sources on peptide synthesis protocols. researchgate.netuniurb.it

Contribution to the Synthesis of Diverse Heterocyclic Compounds Incorporating the Morpholine Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry, and its synthesis and derivatization are of significant interest. e3s-conferences.org While specific literature detailing the use of this compound as a starting material for more complex heterocyclic systems is scarce, general synthetic strategies for morpholine derivatives provide a framework for its potential applications.

New heterocyclic scaffolds are often developed from existing ones through cyclization or condensation reactions. nih.gov For example, new quinoline-4-carboxylic acid derivatives can be synthesized through multi-component reactions where an aniline (B41778) derivative is a key starting material. nih.govresearchgate.net Structurally, this compound, as a cyclic amino acid, could potentially undergo further transformations. The carboxylic acid group could be converted into other functional groups, which could then participate in intramolecular cyclization reactions to form fused bicyclic systems. However, dedicated research on such transformations starting from this specific compound is not prominently documented.

Methodologies for Scale-Up and Process Optimization in Chemical Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires significant process optimization to ensure efficiency, safety, and cost-effectiveness. Key goals include reducing the number of synthetic steps, avoiding extreme temperatures, and minimizing waste. google.com

For morpholine derivatives used in pharmaceuticals, developing scalable synthetic routes is crucial. One example is a novel process for a complex morpholine derivative that avoids a high-temperature cyclization step required in previous methods. This optimized process allows for a shorter time-cycle on a large scale and can be conducted in a single reaction vessel where the product crystallizes out, simplifying purification. google.com Such one-pot procedures and the use of continuous flow conditions are modern strategies for improving the scalability of synthetic routes for morpholine-containing compounds. organic-chemistry.org Although a specific scale-up protocol for this compound is not described in the literature, these general principles of process chemistry would be applicable to its large-scale production.

Future Research Trajectories in 4 Ethylmorpholine 3 Carboxylic Acid Chemistry

Exploration of Novel, Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research on 4-Ethylmorpholine-3-carboxylic acid will undoubtedly focus on novel and sustainable synthetic pathways that minimize waste, avoid hazardous reagents, and utilize renewable resources.

Recent advancements in the synthesis of morpholine (B109124) derivatives have set the stage for greener approaches to obtaining this compound. One promising avenue is the use of ethylene (B1197577) sulfate (B86663) as an inexpensive and readily available reagent for the conversion of 1,2-amino alcohols to morpholines. organic-chemistry.orgchemrxiv.org This method is redox-neutral and has been shown to be scalable, offering significant environmental and safety benefits over traditional multi-step procedures that often involve hazardous reagents like chloroacetyl chloride and hydride reductions. organic-chemistry.orgacs.org The selective monoalkylation of primary amines using ethylene sulfate is a particularly noteworthy feature of this methodology. chemrxiv.orgacs.org

Furthermore, photocatalytic methods are emerging as powerful tools in organic synthesis. A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes has been demonstrated for the synthesis of substituted morpholines under continuous flow conditions. organic-chemistry.orgresearchgate.net Adapting such photocatalytic strategies for the synthesis of this compound could lead to highly efficient and atom-economical processes.

The use of N-formylmorpholine as a green solvent in organic synthesis also presents an interesting, indirect contribution to sustainable chemistry in this area. ajgreenchem.com Research into the synthesis of such green solvents from morpholine itself highlights a circular economy approach within this chemical space.

Future synthetic strategies will likely also explore enzymatic catalysis, which offers high selectivity under mild conditions, and the application of flow chemistry to enable safer, more controlled, and scalable production. rsc.org

Table 1: Comparison of Traditional and Emerging Synthetic Methods for Morpholine Derivatives

FeatureTraditional SynthesisEmerging Sustainable Synthesis
Reagents Often involves hazardous reagents like chloroacetyl chloride, strong acids/bases, and metal hydrides. organic-chemistry.orgUtilizes greener reagents like ethylene sulfate, photocatalysts, and enzymes. organic-chemistry.orgorganic-chemistry.org
Reaction Conditions Can require harsh temperatures and pressures.Typically proceeds under milder, more controlled conditions. organic-chemistry.org
Waste Generation Often produces significant amounts of waste, including inorganic salts. organic-chemistry.orgDesigned to be atom-economical, minimizing byproducts and waste streams. acs.org
Scalability Can be challenging and hazardous to scale up.Often more amenable to safe and efficient scale-up, especially with flow chemistry. organic-chemistry.org
Environmental Impact Higher environmental footprint due to hazardous materials and waste.Lower environmental impact through the use of safer solvents and catalysts. ajgreenchem.com

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry is poised to revolutionize the way chemical reactions are designed and understood. For this compound, advanced computational modeling will be instrumental in predicting its properties, designing novel synthetic routes, and understanding its interactions with biological targets.

Machine learning and artificial intelligence are now being applied to predict the outcomes of complex organic reactions with increasing accuracy. youtube.com By training neural networks on vast datasets of chemical reactions, it is possible to predict the products of a reaction, even with novel combinations of reactants and reagents. youtube.com This "translation" approach, where reactants are "translated" into products, can be applied to the synthesis of this compound and its derivatives, helping chemists to identify optimal reaction conditions and to design more efficient synthetic pathways. youtube.com

Molecular docking studies are another powerful computational tool, particularly for understanding the biological activity of morpholine derivatives. nih.gov By modeling the interaction of a ligand with its target protein, researchers can predict binding affinities and identify key interactions that are crucial for activity. nih.gov This information is invaluable for the rational design of new functional molecules based on the this compound scaffold. For instance, docking studies have been used to understand how morpholine-acetamide derivatives bind to carbonic anhydrase, a target for anti-tumor drugs. nih.gov

Future research will likely see the integration of these computational approaches to create a more holistic and predictive framework for the chemistry of this compound, from the design of its synthesis to the prediction of its biological function.

Integration into High-Throughput Synthesis and Screening Methodologies

High-throughput synthesis (HTS) and screening are essential technologies in modern drug discovery and materials science. The integration of this compound and its derivatives into these workflows will accelerate the discovery of new functional molecules.

The development of diverse chemical libraries based on a common scaffold is a key strategy in HTS. Efficient and general procedures for the solution-phase preparation of substituted morpholine derivatives have already been established, enabling the creation of large libraries for general screening purposes. nih.gov These libraries can be designed using proprietary modeling software to ensure chemical diversity and to target specific biological spaces. nih.gov The synthesis is often carried out using robotic systems to enable the rapid production of thousands of individual compounds. nih.gov

Future efforts in this area will focus on developing robust and versatile synthetic routes to this compound derivatives that are amenable to automated synthesis. This includes the development of solid-phase synthesis methods or the use of polymer-supported reagents to simplify purification. The goal is to create libraries of compounds that can be rapidly screened for a wide range of biological activities, from antimicrobial and anticancer effects to neuroprotective properties.

Development of Functional Molecules for Advanced Applications

The morpholine ring is a privileged structure in medicinal chemistry, and this compound is a valuable starting point for the development of a wide range of functional molecules. e3s-conferences.orgresearchgate.net Future research will continue to explore the potential of this scaffold in various advanced applications.

Neuroprotective Agents: The morpholine moiety is known to be a key component in many central nervous system (CNS) active drugs, where it can enhance potency and modulate pharmacokinetic properties. nih.govacs.org Derivatives of this compound have shown potential in the development of treatments for neurodegenerative diseases by modulating the activity of enzymes involved in neuronal signaling pathways. The ability of the morpholine ring to improve blood-brain barrier permeability is a significant advantage in this context. nih.gov

Antimicrobial Agents: The emergence of drug-resistant pathogens is a major global health threat, and there is an urgent need for new antimicrobial agents. mdpi.com Morpholine derivatives have been shown to possess antibacterial and antifungal activity. researchgate.netijprs.comnih.govnih.gov The synthesis and evaluation of novel compounds derived from this compound could lead to the discovery of new antibiotics with novel mechanisms of action. researchgate.netmdpi.com

Anticancer Agents: Many anticancer drugs incorporate the morpholine structure. e3s-conferences.orgjst.go.jp Research has shown that morpholine derivatives can induce ferroptosis in tumor cells and act as inhibitors of key signaling pathways involved in cancer progression. jst.go.jp The development of new anticancer drug candidates based on the this compound scaffold is a promising area of future research. nih.gov

Table 2: Potential Applications of Functional Molecules Derived from this compound

Application AreaRationale and Research Findings
Neuroprotection The morpholine scaffold can enhance CNS permeability and modulate enzymes in neuronal pathways, making derivatives potential treatments for neurodegenerative diseases. nih.gov
Antimicrobial Morpholine derivatives have demonstrated broad-spectrum antibacterial and antifungal activities, offering a platform for developing new antibiotics to combat drug resistance. researchgate.netijprs.comnih.govnih.gov
Oncology The morpholine moiety is found in several anticancer drugs and derivatives can induce tumor cell death through mechanisms like ferroptosis. e3s-conferences.orgnih.govjst.go.jp

Investigation of Solid-State Properties and Crystal Engineering

The solid-state properties of a molecule, such as its crystal structure, polymorphism, and solubility, are of critical importance, particularly in the pharmaceutical industry. The investigation of these properties for this compound and its derivatives is a crucial area for future research.

Crystal engineering focuses on understanding and controlling the way molecules assemble in the solid state. For drug development, controlling the crystalline form of an active pharmaceutical ingredient (API) is essential for ensuring consistent bioavailability and stability. The morpholine ring, with its ability to participate in hydrogen bonding and other intermolecular interactions, plays a significant role in determining the crystal packing of molecules.

While specific crystallographic data for this compound is not widely available, future research will undoubtedly involve detailed single-crystal X-ray diffraction studies of this compound and its salts. This will provide a fundamental understanding of its three-dimensional structure and intermolecular interactions.

Furthermore, co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a molecule without altering its chemical structure. By forming co-crystals of this compound with other molecules (co-formers), it may be possible to improve its solubility, dissolution rate, and stability.

The prediction of crystal structures from first principles is a challenging but rapidly developing field of computational chemistry. Applying these predictive methods to this compound could help to identify potential polymorphs and guide experimental crystallization studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethylmorpholine-3-carboxylic acid, and how can intermediates be purified?

  • Methodology:

  • A plausible route involves condensation of ethylamine with morpholine derivatives followed by carboxylation. For example, ethylamine can react with a morpholine precursor (e.g., 3-hydroxymorpholine) under acidic conditions, followed by oxidation or carboxylation using CO₂ under high pressure .
  • Purification of intermediates may involve recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .
    • Key Considerations: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via melting point analysis (if crystalline) or HPLC (C18 column, 85:15 water/acetonitrile, 0.1% TFA).

Q. How can researchers confirm the structural identity of this compound?

  • Methodology:

  • NMR Spectroscopy: Use 1^1H NMR (DMSO-d6) to verify the morpholine ring (δ 3.4–4.1 ppm for N-CH₂ and O-CH₂ protons) and the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.8 ppm for CH₂). 13^{13}C NMR should show the carboxylic acid carbon at ~170 ppm .
  • Mass Spectrometry: ESI-MS in negative ion mode should display [M–H]⁻ at m/z 172.1 (calculated for C₇H₁₃NO₃).

Q. What are the standard protocols for assessing compound stability during storage?

  • Methodology:

  • Conduct accelerated stability studies by storing the compound at 40°C/75% relative humidity for 4 weeks. Analyze degradation products via HPLC (C18 column, gradient elution with 0.1% formic acid in water/acetonitrile).
  • Monitor for hydrolysis of the morpholine ring or decarboxylation, which may produce ethylmorpholine (detected via GC-MS) or CO₂ gas .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives?

  • Methodology:

  • Use Design of Experiments (DoE) to evaluate variables like solvent polarity (DMF vs. toluene), catalyst loading (e.g., Pd/C for hydrogenation), and reaction time. For example, a central composite design can identify optimal conditions for carboxylation efficiency .
  • Address low yields (<50%) by isolating reactive intermediates (e.g., morpholine N-oxide) or using microwave-assisted synthesis to reduce side reactions .

Q. What mechanisms underlie the pH-dependent reactivity of this compound in aqueous solutions?

  • Methodology:

  • Perform kinetic studies at pH 2–12 (buffered with HCl/NaOH) and monitor degradation via UV-Vis spectroscopy (λmax ~260 nm for carboxylic acid).
  • Computational modeling (DFT at B3LYP/6-31G* level) can predict protonation states and reactive sites. Experimental validation via 1^1H NMR titration (D₂O, pD 1–13) confirms zwitterionic stability at neutral pH .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology:

  • Compare assay conditions across studies (e.g., cell lines, incubation time). For example, discrepancies in anti-inflammatory activity may arise from varying metabolite profiles in liver microsomes.
  • Use LC-MS/MS to quantify active metabolites (e.g., N-dealkylated products) and correlate with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.